4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE
Description
This compound is a symmetrically structured benzamide derivative featuring dual pyrrolidine-1-sulfonyl groups. Its core structure consists of a benzamide scaffold substituted at the para-position with a pyrrolidine sulfonyl moiety, which is further linked via an amide bond to a phenyl ring bearing an identical substituent. This design emphasizes sulfonamide functionality, a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, kinases) due to its ability to coordinate metal ions or engage in hydrogen bonding . The pyrrolidine ring (a 5-membered saturated amine) likely enhances solubility compared to bulkier aromatic substituents, while the sulfonyl group contributes to metabolic stability .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S2/c33-27(21-8-12-25(13-9-21)39(35,36)31-16-1-2-17-31)29-23-6-5-7-24(20-23)30-28(34)22-10-14-26(15-11-22)40(37,38)32-18-3-4-19-32/h5-15,20H,1-4,16-19H2,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEUGUWGJHAFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process often starts with the formation of the pyrrolidine ring, followed by sulfonylation and subsequent amide bond formation. Common reagents include sulfonyl chlorides and amines, with reaction conditions involving controlled temperatures and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s bioactivity.
Reduction: This can be used to reduce sulfonyl groups to thiols or other derivatives.
Substitution: Common in modifying the aromatic rings or the pyrrolidine ring to introduce different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(PYRROLIDINE-1-SULFONYL)-N-{3-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzamide/sulfonamide derivatives:
*Calculated based on molecular formula (C₂₆H₃₂N₄O₆S₂).
Structural and Functional Insights
Piperidine-containing compounds (e.g., ) often exhibit stronger lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Sulfonamide vs. Amide Functionality :
- The dual sulfonamide groups in the target compound contrast with acetamide or trifluorophenylmethyl amide derivatives (e.g., ). Sulfonamides are more electronegative, enhancing interactions with catalytic lysine or arginine residues in enzyme active sites .
Biological Activity: Fluorinated analogs (e.g., ) demonstrate higher metabolic stability and target affinity due to fluorine’s electronegativity and resistance to oxidative degradation .
Synthetic Complexity :
- The target compound’s symmetrical structure simplifies synthesis compared to asymmetrical derivatives like , which require multi-step Suzuki-Miyaura couplings (e.g., palladium-catalyzed cross-coupling in Example 53) .
- Piperidine-sulfonamide analogs () often necessitate nucleophilic substitution at the sulfonyl chloride stage, whereas pyrrolidine derivatives may form via direct sulfonation of pyrrolidine .
Biological Activity
The compound 4-(Pyrrolidine-1-sulfonyl)-N-{3-[4-(Pyrrolidine-1-sulfonyl)benzamido]phenyl}benzamide is a complex organic molecule known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₄S₂
- Molecular Weight : 406.49 g/mol
This compound features a pyrrolidine sulfonyl group, which is critical for its biological activity.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
1. Antibacterial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of pyrrolidine sulfonamides demonstrate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes, which are crucial for their survival.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of aldose reductase (ALR2), which is implicated in diabetic complications. Structure-inhibition analyses suggest that the compound interacts with multiple sites on the enzyme, enhancing its inhibitory efficacy compared to other sulfonamide derivatives .
3. Anticancer Properties
Preliminary studies suggest that similar compounds may have anticancer effects. For example, thiazole-integrated analogues have shown promising results in inhibiting cancer cell growth across various cell lines . The presence of specific functional groups within the molecule may enhance its cytotoxicity against cancer cells.
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonamide group is known to inhibit key enzymes involved in metabolic pathways, particularly those related to bacterial survival and cancer cell proliferation.
- Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate that the compound has a strong affinity for plasma proteins, which could affect its pharmacokinetics and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
